molecular formula C18H20N4O B2418074 6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 337500-40-0

6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2418074
CAS No.: 337500-40-0
M. Wt: 308.385
InChI Key: QHLXGBMYFXBSJF-UHFFFAOYSA-N
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Description

6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrano[2,3-c]pyrazole family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a one-pot multicomponent reaction. This involves the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of a catalytically active ionic liquid medium such as [BMIM]BF4 at 70–75°C for 110–120 minutes . This method is advantageous due to its high yield, straightforward protocol, and environmentally friendly conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit human Chk1 kinase, which plays a crucial role in cell cycle regulation and DNA damage response . This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit human Chk1 kinase and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

CAS No.

337500-40-0

Molecular Formula

C18H20N4O

Molecular Weight

308.385

IUPAC Name

6-amino-4-pentan-2-yl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H20N4O/c1-3-7-11(2)14-13(10-19)17(20)23-18-15(14)16(21-22-18)12-8-5-4-6-9-12/h4-6,8-9,11,14H,3,7,20H2,1-2H3,(H,21,22)

InChI Key

QHLXGBMYFXBSJF-UHFFFAOYSA-N

SMILES

CCCC(C)C1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N

solubility

not available

Origin of Product

United States

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